![molecular formula C80H96O8 B1495500 Calix[8]arene octa-N-propyl ether](/img/structure/B1495500.png)
Calix[8]arene octa-N-propyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calix[8]arene octa-N-propyl ether is a member of the calixarene family, which are cyclic oligomers composed of phenol units linked by methylene bridges. This compound is specifically characterized by having eight propoxy groups attached to the calixarene core. The molecular formula of this compound is C80H96O8, and it has a molecular weight of 1185.61 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calix[8]arene octa-N-propyl ether typically involves the alkylation of calix[8]arene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve calix[8]arene in DMF.
- Add potassium carbonate to the solution.
- Slowly add propyl bromide to the mixture while maintaining reflux conditions.
- Continue refluxing for several hours until the reaction is complete.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with adjustments made for larger-scale reactions, such as using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency .
化学反应分析
Types of Reactions
Calix[8]arene octa-N-propyl ether can undergo various chemical reactions, including:
Oxidation: The phenolic groups in the calixarene core can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of calixarene.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl substituted calixarenes.
科学研究应用
Calix[8]arene octa-N-propyl ether has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Employed in the study of molecular recognition and binding interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate guest molecules.
作用机制
The mechanism of action of Calix[8]arene octa-N-propyl ether primarily involves its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making it useful in applications like drug delivery and molecular recognition .
相似化合物的比较
Similar Compounds
- Calix4arene : A smaller calixarene with four phenol units.
- Calix6arene : A medium-sized calixarene with six phenol units.
- Calix[8]arene : The parent compound of Calix[8]arene octa-N-propyl ether without the propoxy groups.
Uniqueness
This compound is unique due to its eight propoxy groups, which enhance its solubility in organic solvents and modify its binding properties. This makes it particularly useful in applications requiring selective binding and encapsulation of guest molecules .
属性
分子式 |
C80H96O8 |
|---|---|
分子量 |
1185.6 g/mol |
IUPAC 名称 |
49,50,51,52,53,54,55,56-octapropoxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene |
InChI |
InChI=1S/C80H96O8/c1-9-41-81-73-57-25-17-26-58(73)50-60-28-19-30-62(75(60)83-43-11-3)52-64-32-21-34-66(77(64)85-45-13-5)54-68-36-23-38-70(79(68)87-47-15-7)56-72-40-24-39-71(80(72)88-48-16-8)55-69-37-22-35-67(78(69)86-46-14-6)53-65-33-20-31-63(76(65)84-44-12-4)51-61-29-18-27-59(49-57)74(61)82-42-10-2/h17-40H,9-16,41-56H2,1-8H3 |
InChI 键 |
AXTIPIUXDIVABT-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=C(C(=CC=C6)CC7=CC=CC(=C7OCCC)CC8=CC=CC(=C8OCCC)CC9=CC=CC(=C9OCCC)CC1=CC=C2)OCCC)OCCC)OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1495419.png)
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1495424.png)
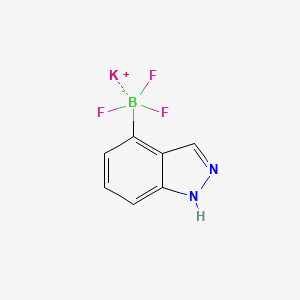
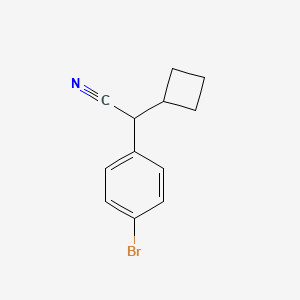
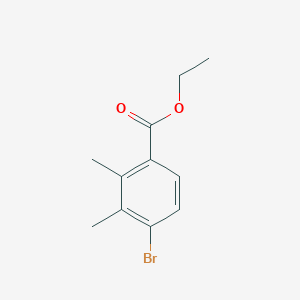
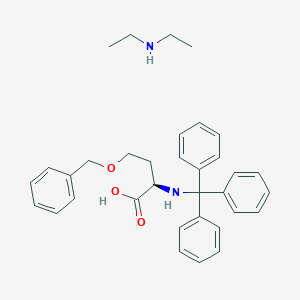
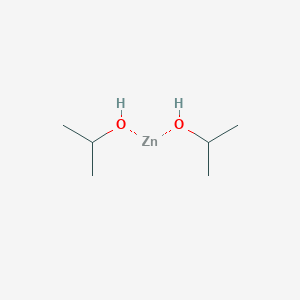
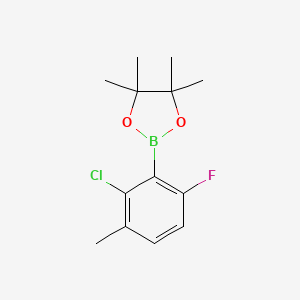
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)
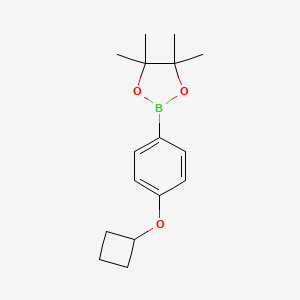
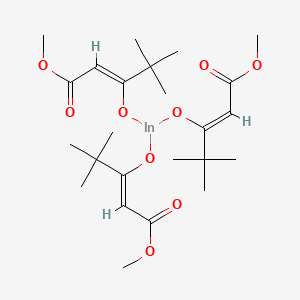
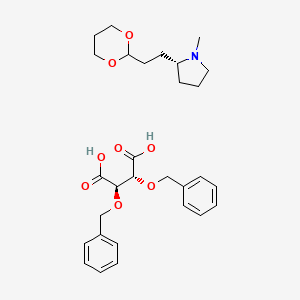

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride](/img/structure/B1495481.png)
